molecular formula C10H9ClN2O3 B13712224 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone

1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone

Cat. No.: B13712224
M. Wt: 240.64 g/mol
InChI Key: GEHPGDQLBZIURD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-nitroaniline with a suitable pyrrolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Amino-2-chlorophenyl)-2-pyrrolidinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Similar structure but lacks the pyrrolidinone ring.

    2-Chloro-4-nitrophenyl isocyanate: Contains an isocyanate group instead of the pyrrolidinone ring.

    1-(4-Chloro-2-nitrophenyl)homopiperazine: Contains a homopiperazine ring instead of the pyrrolidinone ring.

Uniqueness

1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both the pyrrolidinone ring and the 4-chloro-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClN2O3/c11-7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2

InChI Key

GEHPGDQLBZIURD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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